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Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 TFA

Enzyme immobilization Surface functionalization Biotin-streptavidin binding

This reagent features a protease-cleavable Gly-Arg-Gly linker enabling cathepsin B-mediated elution under near-physiological pH (5.0–6.0)—unlike generic biotin-azides that force irreversible streptavidin binding and preclude downstream MS analysis. The C1-C3-C5 spacer architecture and PEG3 linker were specifically optimized for proteome-wide lipidation mapping in P. falciparum, delivering superior accessibility to hydrophobic, membrane-associated lipidated proteins that are poorly enriched by standard biotin reagents. The azide click handle supports both CuAAC and SPAAC conjugation with alkyne-, DBCO-, or BCN-functionalized probes. Validated for quantitative N-myristoylation and GPI-anchor modification site detection, this compound enables orthogonal sequential elution protocols when paired with chemically cleavable linkers. Supplied as TFA salt (MW: 970.07, DMSO-soluble at ~100 mg/mL).

Molecular Formula C38H66F3N13O11S
Molecular Weight 970.1 g/mol
Cat. No. B8134277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 TFA
Molecular FormulaC38H66F3N13O11S
Molecular Weight970.1 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCCNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN=[N+]=[N-])NC(=O)N2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H65N13O9S.C2HF3O2/c37-35(38)43-14-6-9-26(46-32(53)24-45-49-39)34(54)44-23-31(52)42-13-5-1-2-11-29(50)40-15-7-17-56-19-21-58-22-20-57-18-8-16-41-30(51)12-4-3-10-28-33-27(25-59-28)47-36(55)48-33;3-2(4,5)1(6)7/h26-28,33H,1-25H2,(H,40,50)(H,41,51)(H,42,52)(H,44,54)(H,46,53)(H4,37,38,43)(H2,47,48,55);(H,6,7)/t26-,27-,28-,33-;/m0./s1
InChIKeyKAWIHMNFOPBGAK-LXKMWQMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA): A Multifunctional Click Chemistry Reagent for Chemical Proteomics and Protein Modification Mapping


Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) is a multifunctional bioconjugation reagent designed for site-specific protein labeling and enrichment in chemical proteomics workflows . The compound integrates four functional modules: a biotin moiety for high-affinity streptavidin/avidin capture [1]; a PEG3 spacer that enhances aqueous solubility and reduces steric hindrance; C1, C3, and C5 alkyl/amido spacers providing optimal separation between functional domains ; a Gly-Arg-Gly tripeptide sequence; and a terminal azide group enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-, DBCO-, or BCN-containing molecules . Supplied as the trifluoroacetic acid (TFA) salt (MW: 970.07, purity: ≥98%), this reagent is a solid powder soluble in DMSO at approximately 100 mg/mL .

Why Generic Biotin-Azide Linkers Cannot Substitute for Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA) in Quantitative Proteomics Workflows


Simple biotin-azide reagents such as Biotin-PEG3-azide or Biotin-PEG4-azide lack the structural complexity required for specific proteomics applications. The absence of the Gly-Arg-Gly tripeptide sequence—a recognized substrate for lysosomal cysteine proteases including cathepsin B —means that generic alternatives cannot provide a protease-cleavable release mechanism for captured proteins from streptavidin beads. Additionally, the C1, C3, and C5 spacer architecture of this compound has been specifically optimized for proteome-wide analysis of protein lipidation and modification mapping in Plasmodium falciparum, an application for which simpler biotin-azide reagents are not validated [1]. Substituting this reagent with a generic biotin-PEG-azide would result in irreversible streptavidin capture under non-denaturing conditions, precluding downstream MS analysis of intact, modification-bearing peptides and compromising the detection of low-abundance lipidated protein species .

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Quantitative Comparison of PEG3 vs. PEG23 Spacer Performance in Streptavidin-HRP Immobilization Efficiency

In a direct comparative study using PNIPAAm brushes functionalized with biotin linkers of varying PEG spacer length, the short PEG3 spacer conferred significantly higher biotin immobilization density than the longer PEG23 spacer [1]. This translated to substantially higher streptavidin-HRP (SA-HRP) capture efficiency at both 20°C and 37°C. At 20°C (swollen brush state), biotin-PEG3-modified surfaces achieved 81–98% monolayer coverage of SA-HRP, whereas biotin-PEG23-modified surfaces attained only 43% monolayer coverage—a difference of approximately 2-fold [1].

Enzyme immobilization Surface functionalization Biotin-streptavidin binding Click chemistry

Comparative Cleavage Efficiency of Dde Hydrazine-Labile Linker vs. Protease-Cleavable Gly-Arg-Gly Linker Design

Commercial cleavable biotin-azide reagents utilizing the Dde (hydrazine-labile) linker demonstrate >90% release efficiency of captured biomolecules under mild conditions (2% aqueous hydrazine) . However, hydrazine cleavage conditions may be incompatible with sensitive post-translational modifications (PTMs) and can introduce chemical artifacts in MS analysis . In contrast, the Gly-Arg-Gly tripeptide in this compound is designed for enzymatic cleavage by lysosomal cysteine proteases (e.g., cathepsin B), which operate under near-physiological pH (~5.0–6.0) and ionic conditions . While direct comparative cleavage efficiency data for the Gly-Arg-Gly sequence is not available in the published literature, the protease-mediated mechanism offers orthogonal release conditions distinct from chemical cleavage, enabling sequential or parallel elution strategies in multiplexed proteomics workflows.

Chemical proteomics Affinity purification Cleavable linkers Protein elution

Validated Application for N-Myristoylation and GPI-Anchor Detection in P. falciparum Blood-Stage Parasites

This reagent is specifically validated for detecting modification sites of N-myristoylated and GPI-anchored proteins in blood-stage Plasmodium falciparum, the causative agent of malaria [1]. The multifunctional architecture—combining click chemistry azide, optimized spacer lengths, and protease-cleavable Gly-Arg-Gly sequence—was designed for quantitative proteome-wide analysis of protein lipidation in human cells and dynamic profiling during vertebrate development [2]. Generic biotin-PEG-azide reagents such as Biotin-PEG3-azide (CAS 875770-34-6) or Biotin-PEG4-azide lack both the optimized C1/C3/C5 spacer architecture and the Gly-Arg-Gly cleavage sequence, and have not been validated for this specific application. The compound's design specifically addresses the challenge of enriching low-abundance, hydrophobic lipidated proteins while enabling MS-compatible release from streptavidin resins.

Malaria research Protein lipidation GPI-anchored proteins Plasmodium falciparum N-myristoylation

Reduced Steric Hindrance from Optimized C1-C3-C5 Spacer Architecture vs. Standard Biotin-PEG Reagents

The C1, C3, and C5 alkyl/amido spacers in this compound provide extended separation between the biotin moiety and the reactive azide group, reducing steric hindrance during streptavidin binding and improving accessibility of the click-reactive azide terminus . While standard Biotin-PEG3-azide (MW 444.6) contains only a PEG3 spacer, the additional C1-C3-C5 architecture extends the overall linker length and conformational flexibility. The compound's design is derived from multifunctional reagents optimized for quantitative proteome-wide analysis, where steric accessibility of the biotin moiety to streptavidin tetramer binding pockets is critical for efficient capture of bulky, modified protein species [1]. In surface immobilization studies using biotin-PEG3 linkers, the short PEG3 arm provided superior accessibility to alkyne-functionalized chain ends compared to longer PEG alternatives, leading to higher biotin immobilization density [2].

Streptavidin binding Biotin accessibility Steric hindrance Spacer optimization

Biotin Interference Mitigation via Two-Stage Click Chemistry Strategy vs. Direct Biotinylation

Direct biotinylation of proteins introduces steric hindrance issues that can interfere with subsequent analytical workflows. A two-stage approach—first labeling target proteins with alkyne-tagged probes, followed by click-mediated attachment of biotin-azide reagents—has been developed specifically to minimize this interference [1]. This compound's terminal azide group enables CuAAC reaction with alkyne-containing molecules and SPAAC reaction with DBCO or BCN groups . The two-stage strategy reduces the perturbation introduced during lysate incubation, as the bulky biotin-streptavidin complex is only installed after protein extraction, not during the initial labeling phase [2]. This approach yields cleaner enrichment profiles in chemical proteomics compared to direct biotin probe labeling.

Click chemistry Biotin interference MS-based proteomics Enrichment strategies

Biotin-C1-PEG3-C3-amido-C5-Gly-Arg-Gly-N3 (TFA): Optimal Research Applications Based on Quantitative Evidence


Plasmodium falciparum N-Myristoylation and GPI-Anchor Proteomics

This reagent is specifically validated for detecting N-myristoylation and GPI-anchor modification sites in blood-stage P. falciparum [1][2]. The compound's extended C1-C3-C5 spacer architecture and PEG3 linker provide optimal accessibility for capturing hydrophobic, membrane-associated lipidated proteins that are poorly enriched by standard biotin reagents . The azide click handle enables metabolic labeling with alkyne-functionalized myristic acid analogs or GPI precursors, followed by post-lysis click-mediated biotinylation, minimizing perturbation during target engagement [2].

Surface-Based Enzyme Immobilization Requiring High-Density Capture

For surface functionalization applications such as biosensor development or enzyme immobilization on polymer brushes, the PEG3 spacer length confers approximately 2-fold higher streptavidin-HRP immobilization density compared to PEG23-based linkers [1]. At 20°C, PEG3-modified surfaces achieved 81–98% monolayer coverage versus only 43% for PEG23-modified surfaces [1]. This translates to higher signal output in surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) assays, making this compound preferable for applications where maximal capture density is critical.

Multiplexed Chemical Proteomics Requiring Orthogonal Elution Strategies

The Gly-Arg-Gly tripeptide provides a protease-cleavable release mechanism orthogonal to chemically cleavable linkers such as Dde (hydrazine-labile) or disulfide (reductive cleavage) [1]. This orthogonality enables sequential elution protocols—first releasing chemically cleaved protein populations, then enzymatically cleaving the remaining fraction—for multiplexed analysis of distinct protein subpopulations from a single affinity capture step. Cathepsin B-mediated cleavage occurs under near-physiological pH (5.0–6.0), preserving acid-labile post-translational modifications that would be degraded by formic acid or hydrazine cleavage conditions [2].

Low-Abundance Lipidation Profiling in Vertebrate Developmental Proteomics

The multifunctional architecture of this reagent was designed for quantitative proteome-wide analysis of protein lipidation in human cells and dynamic profiling during vertebrate development [1]. The extended spacer system reduces steric occlusion of the biotin moiety when conjugated to bulky, lipid-modified proteins, while the two-stage click chemistry strategy minimizes false-positive identifications from non-specific biotin binding [2]. This combination of features makes the reagent particularly suitable for studies of dynamic N-myristoylation, S-palmitoylation, and GPI-anchor remodeling during cell differentiation and embryonic development.

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